chemical structure and properties of Chryseno[4,5-bcd]thiophene
chemical structure and properties of Chryseno[4,5-bcd]thiophene
The Molecular Architecture and Toxicological Dynamics of Chryseno[4,5-bcd]thiophene: A Comprehensive Technical Guide
Executive Summary
In the evaluation of environmental contaminants and their biological impacts, polycyclic aromatic sulfur heterocycles (PASHs)—commonly known as thiaarenes—represent a critical class of highly stable, acutely toxic compounds found in fossil fuels, coal tar, and industrial emissions[1]. As a Senior Application Scientist specializing in complex aromatic systems, I have found that replacing a carbon-carbon double bond in a polycyclic aromatic hydrocarbon (PAH) with a sulfur atom fundamentally alters the molecule's electronic distribution, environmental persistence, and metabolic reactivity.
Chryseno[4,5-bcd]thiophene is of paramount interest to toxicologists and drug development professionals because it serves as a direct sulfur isostere of the established carcinogen benzo[a]pyrene[2][3]. This whitepaper dissects the physicochemical properties, synthetic isolation methodologies, metabolic activation pathways, and analytical detection protocols for Chryseno[4,5-bcd]thiophene, providing a rigorous framework for researchers handling this compound.
Physicochemical Properties & Structural Paradigm
The fusion of a thiophene ring onto the chrysene backbone creates a rigid, planar pentacyclic system. The incorporation of sulfur introduces a heteroatomic perturbation to the π -electron cloud, subtly shifting the HOMO-LUMO gap compared to its PAH analogues. This electronic shift is directly responsible for its increased acute toxicity and unique chromatographic retention behavior[1].
Table 1: Key Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 19-thiapentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene | Computed[4] |
| CAS Registry Number | 72076-98-3 | CAS Common Chemistry[5] |
| Molecular Formula | C18H10S | PubChem[4][6] |
| Molecular Weight | 258.3 g/mol | PubChem[4][7] |
| XLogP3 (Lipophilicity) | 5.8 | Computed[4] |
| Topological Polar Surface Area | 28.2 Ų | Computed[4] |
Synthetic Methodologies and Isolation
Historically, the de novo synthesis of Chryseno[4,5-bcd]thiophene required a laborious nine-step process starting from the lithiation of 2-phenyl-4,4-dimethyl-2-oxazoline and subsequent coupling with 2-benzo[b]thiophenecarboxaldehyde[3]. However, for the rapid generation of analytical standards, a more direct semi-synthetic approach utilizing the direct thiation of chrysene is preferred[8].
The causality behind choosing the direct thiation method lies in its circumvention of complex ring-building steps. However, reacting bulky polycyclic systems with sulfur dichloride ( SCl2 ) often yields an intractable mixture of the desired thiophene, unreacted precursors, and polymeric thioethers. To resolve this, we employ a sulfone-mediated purification strategy.
Protocol 1: Direct Thiation and Sulfone-Mediated Isolation
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Dilithiation: Suspend pure chrysene in a strictly anhydrous mixture of THF and hexane (approx. 1:1.2 v/v). Cool the system to -75°C under a nitrogen atmosphere. Slowly add n -butyllithium ( n -BuLi) to generate the dilithiated intermediate[8].
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Thiation: Introduce stoichiometric amounts of sulfur dichloride ( SCl2 ). Maintain the temperature at -75°C to prevent uncontrolled polymerization, then allow it to slowly warm to room temperature.
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Oxidation to Sulfone: Treat the crude organic extract with an excess of a strong oxidant (e.g., m -CPBA or H2O2 /acetic acid) to convert the newly formed thiophene ring into its corresponding sulfone (Chryseno[4,5-bcd]thiophene-4,4-dioxide)[2][8].
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Chromatographic Isolation: Pass the oxidized mixture through a silica gel column.
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Reduction: Treat the purified sulfone with Lithium Aluminum Hydride ( LiAlH4 ) in dry ether to reduce the sulfone back to the pure Chryseno[4,5-bcd]thiophene[8].
Self-Validating System Checkpoint: The reversible oxidation state of the sulfur atom serves as an internal purification lock. By monitoring Step 4 via Thin Layer Chromatography (TLC), the highly polar sulfone intermediate must show a massive baseline shift compared to the non-polar chrysene precursors. Only fractions exhibiting this specific retention factor ( Rf ) shift are subjected to LiAlH4 reduction, guaranteeing the absolute absence of unreacted chrysene in the final isolate.
Workflow for the synthesis and purification of Chryseno[4,5-bcd]thiophene via sulfone intermediate.
Toxicological Dynamics and Metabolic Activation
Thiaarenes are generally more acutely toxic than their PAH counterparts, and fractions containing four- to seven-ring PASHs exhibit significantly increased carcinogenic activity[1]. Chryseno[4,5-bcd]thiophene is a potent clastogen; in vivo assays demonstrate that it induces chromosomal aberrations in mouse bone-marrow cells at a rate equal to that of benzo[a]pyrene[2]. Furthermore, it acts as an inducer of the cytochrome P450 1A1 (CYP1A1) enzyme system in mammals[9].
Mechanistic Causality of Toxicity: Initial toxicological hypotheses suggested that the sulfur atom itself might be oxidized in vivo to form a reactive sulfone intermediate (Chryseno[4,5-bcd]thiophene-4,4-dioxide). However, experimental genotoxicity testing revealed that the sulfone derivative actually possesses reduced mutagenic activity in Salmonella strains and bone-marrow assays[2].
Why does the sulfone show reduced toxicity? Molecular orbital calculations dictate that the true mechanism of activation bypasses sulfur oxidation. Instead, the molecule undergoes CYP1A1-mediated regioselective epoxidation on the terminal carbon rings, followed by epoxide hydrolase processing, to form a highly electrophilic diol-epoxide [2]. This diol-epoxide is the ultimate carcinogen that covalently binds to DNA, mirroring the exact toxicodynamic pathway of benzo[a]pyrene. The bulky oxygen atoms on the sulfone derivative sterically and electronically hinder this peripheral diol-epoxide formation, thereby reducing its genotoxicity.
CYP1A1-mediated metabolic activation of Chryseno[4,5-bcd]thiophene to a DNA-reactive diol-epoxide.
Advanced Analytical Detection in Complex Matrices
Quantifying Chryseno[4,5-bcd]thiophene in environmental samples (e.g., aluminum reduction plant air or coal tar) is notoriously difficult because it co-elutes with dozens of non-sulfur PAHs of similar molecular weight and volatility[1]. Standard Flame Ionization Detection (FID) is insufficient.
To achieve orthogonal selectivity, we employ Gas Chromatography coupled with Atomic Emission Detection (GC-AED).
Protocol 2: GC-AED Quantification of Thiaarenes
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Sample Preparation: Extract the particulate phase using high-purity n -pentane. Utilize an HPLC cleanup step with a flow rate of 1 mL/min and a four-port switching valve to backflush the mobile phase, isolating the semivolatile fraction[1].
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GC Separation: Inject 1 μL of the narrowed backflush fraction on-column. Use a high-resolution capillary column with a high-purity carrier gas at a linear velocity of 0.3 m/s[1].
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Atomic Emission Detection: Route the eluent into the AED cavity. Set the makeup gas flow to 30 mL/min to optimize the sulfur response. Operate the detector simultaneously at two emission wavelengths: 193 nm (carbon) and 181 nm (sulfur)[1].
Self-Validating System Checkpoint: The simultaneous monitoring of the 193 nm and 181 nm emission lines creates an unbreakable internal validation loop. A peak detected at 181 nm must exhibit a corresponding, proportional peak at 193 nm. By calculating the 193/181 nm emission ratio, the analyst can confirm the exact Carbon-to-Sulfur elemental stoichiometry ( C18:S1 ). This instantly eliminates false positives caused by non-hydrocarbon sulfur artifacts or co-eluting pure PAHs, ensuring absolute data integrity[1].
References
- Chryseno(4,5-bcd)
- Source: National Institutes of Health (NIH)
- Source: National Institute of Standards and Technology (NIST)
- Source: National Center for Advancing Translational Sciences (NCATS)
- Source: American Chemical Society (CAS)
- Product Class 6: Dibenzothiophenes Source: Thieme Connect URL
- The Synthesis and Properties of Polycyclic Aromatic Thiophenes Source: An-Najah National University URL
- Source: Department of Science Service (DSS)
- Genotoxic and CYP 1A enzyme effects consecutive to the food transfer of oil spill contaminants from mussels to mammals Source: Aquatic Living Resources URL
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. staff-old.najah.edu [staff-old.najah.edu]
- 4. Chryseno(4,5-bcd)thiophene | C18H10S | CID 126360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Chryseno[4,5-bcd]thiophene [webbook.nist.gov]
- 7. Chryseno[4,5-bcd]thiophene [drugs.ncats.io]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. alr-journal.org [alr-journal.org]
